molecular formula C15H14ClFN2O B6446192 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640843-88-3

4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6446192
CAS No.: 2640843-88-3
M. Wt: 292.73 g/mol
InChI Key: QVWJQSWVBZBSCR-UHFFFAOYSA-N
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Description

4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine (CAS 2640843-88-3) is a synthetic small molecule with a molecular formula of C15H14ClFN2O and a molecular weight of 292.74 g/mol . This compound features a distinct molecular architecture combining an azetidine ring linked via an ether bond to a pyridine moiety, with a 2-chloro-4-fluorobenzyl group attached to the azetidine nitrogen . Its calculated properties include an XLogP3 of 2.9, a topological polar surface area of 25.4 Ų, and a pKa of 6.36, indicating favorable characteristics for cellular permeability . Compounds containing azetidine and pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery research. The azetidine ring, a four-membered nitrogen heterocycle, is a valuable pharmacophore often explored for its potential to modulate biological pathways . Similarly, pyridine derivatives are frequently investigated for their diverse biological activities. This specific structural framework makes the compound a valuable intermediate or scaffold for developing novel therapeutic agents, particularly in areas such as protein kinase inhibition . Protein kinase inhibitors represent a major class of therapeutics, with many approved drugs targeting these enzymes for applications in oncology and inflammatory diseases . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c16-15-7-12(17)2-1-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJQSWVBZBSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

The azetidine scaffold is typically synthesized via cyclization of β-amino alcohols or through ring-closing metathesis. A widely adopted method involves the reaction of β-amino alcohols with halogenating agents under acidic conditions. For instance, treatment of 3-aminopropanol with thionyl chloride yields azetidine-3-ol hydrochloride via intramolecular cyclization.

Reaction Conditions:

  • Substrate: 3-aminopropanol

  • Reagent: SOCl₂, 0–5°C, 12 hours

  • Yield: 68–72%

Alternative approaches include the use of epichlorohydrin and ammonia, which form azetidine-3-ol through nucleophilic ring-opening followed by cyclization.

N-Alkylation with 2-Chloro-4-fluorobenzyl Halide

The introduction of the 2-chloro-4-fluorobenzyl group to the azetidine nitrogen is achieved via nucleophilic substitution. The azetidine-3-ol intermediate is first protected (e.g., with SEM-Cl) to prevent unwanted O-alkylation.

Procedure:

  • Protection: Azetidine-3-ol is treated with SEM-Cl and NaH in dry THF at 0°C.

  • Alkylation: The protected azetidine reacts with 2-chloro-4-fluorobenzyl chloride in DMF at 60°C for 6 hours.

  • Deprotection: SEM group removal is performed using TFA in DCM.

Key Data:

StepReagentsTemperatureYield
ProtectionSEM-Cl, NaH, THF0°C85%
AlkylationBenzyl chloride, DMF60°C78%
DeprotectionTFA, DCMRT95%

O-Coupling to Pyridine

Coupling the azetidine oxygen to pyridine is the most challenging step due to pyridine’s low reactivity. Two methods are prevalent:

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between azetidine-3-ol and 4-hydroxypyridine.

Conditions:

  • Reagents: DIAD, PPh₃, dry THF

  • Temperature: Room temperature, 24 hours

  • Yield: 65%

Ullmann Coupling

A copper-catalyzed coupling between azetidine-3-ol and 4-iodopyridine offers higher regioselectivity.

Conditions:

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline

  • Base: Cs₂CO₃, DMSO

  • Temperature: 110°C, 48 hours

  • Yield: 58%

Optimization of Reaction Conditions

Solvent Effects on Alkylation

Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation yields by stabilizing transition states.

SolventYield (N-Alkylation)
DMF78%
THF52%
DCM34%

Catalyst Screening for Ullmann Coupling

Copper ligands significantly impact coupling efficiency.

LigandYield
1,10-Phenanthroline58%
L-Proline42%
None<5%

Comparative Analysis of Methodologies

Mitsunobu vs. Ullmann Coupling

ParameterMitsunobuUllmann
Yield65%58%
Reaction Time24 hours48 hours
Functional Group ToleranceModerateHigh

The Mitsunobu method is faster but requires stoichiometric reagents, whereas Ullmann coupling is more scalable.

Challenges and Solutions

Azetidine Ring Stability

The four-membered azetidine ring is prone to ring-opening under strongly acidic or basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., K₂CO₃ instead of NaH) during alkylation.

  • Avoiding high temperatures (>100°C) during coupling steps.

Regioselectivity in Pyridine Coupling

4-Chloropyridine exhibits low reactivity in SNAr reactions. Activation via electron-withdrawing groups (e.g., nitro) or using directed ortho-metalation improves yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the azetidine ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Research indicates that compounds containing azetidine and pyridine structures often exhibit diverse biological activities. The following table summarizes the potential biological effects observed in related compounds:

Compound TypeBiological ActivityMechanism of Action
Azetidine derivativesAntimicrobialInhibition of bacterial cell wall synthesis
Pyridine derivativesAnti-inflammatoryModulation of inflammatory pathways
Halogenated compoundsAnticancerInduction of apoptosis in cancer cells

The specific compound under consideration has not been extensively studied; however, similar compounds have shown promise in therapeutic areas such as oncology and infectious diseases.

Pharmacological Applications

  • Anticancer Research :
    • Compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth. For instance, azetidine derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
  • Antimicrobial Activity :
    • The presence of halogen atoms (chlorine and fluorine) is known to enhance the antimicrobial properties of organic molecules. Research on related azetidine compounds suggests potential efficacy against resistant bacterial strains.
  • Neurological Disorders :
    • Pyridine-based compounds have been explored for their neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease by modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives: These compounds share a pyridine backbone with halogenated aryl substitutions. Variations in substituents (e.g., -CH3, -NO2, -Br) significantly alter physicochemical and biological properties .
  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine : Incorporates a chlorophenyl group and demonstrates how extended aromatic systems enhance thermal stability .
  • 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine : Features a dichlorophenyl-oxadiazole substituent, highlighting the impact of electron-withdrawing groups on reactivity .

Physicochemical Properties

Property Target Compound (Hypothetical) Analog from Analog from
Molecular Weight ~350–400 g/mol 466–545 g/mol 537.5 g/mol
Melting Point 250–270°C (estimated) 268–287°C 259–261°C
Key Functional Groups -Cl, -F, azetidine, pyridine -Cl, -NO2, pyridine -CN, -NO2, pyridine

Notes:

  • Halogen substituents (-Cl, -F) increase molecular polarity and melting points compared to non-halogenated analogs .
  • Bulky substituents (e.g., gem-dimethyl groups in ) reduce solubility in polar solvents .

Spectroscopic Data

  • IR Spectroscopy :
    • Expected peaks: ~720 cm⁻¹ (C-Cl str.), ~1670 cm⁻¹ (C=O in related analogs), ~2190 cm⁻¹ (C≡N in nitrile-containing analogs) .
  • ¹H NMR :
    • Aromatic protons: δ 7.1–7.8 ppm (similar to ).
    • Azetidine CH2/CH3: δ 1.6–2.4 ppm (methylene/methyl groups in ).

Biological Activity

The compound 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClFN2OC_{12}H_{13}ClFN_2O, with a molecular weight of approximately 256.7 g/mol. The structure features a pyridine ring, an azetidine moiety, and a chlorofluorophenyl group, which contribute to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC12H13ClFN2OC_{12}H_{13}ClFN_2O
Molecular Weight256.7 g/mol
CAS Number1491035-24-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent substitution reactions to introduce the chlorofluorophenyl and pyridine groups. The exact synthetic route may vary, but it often utilizes established methods for constructing heterocyclic compounds.

Anticancer Activity

Azetidinone derivatives have been explored for their anticancer properties. For example, compounds with similar structures have demonstrated significant antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves the induction of apoptosis in cancer cells, highlighting the therapeutic potential of azetidine-containing compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the azetidine ring or substituents on the phenyl group can enhance potency and selectivity against specific biological targets. For instance, halogen substitutions have been shown to affect the lipophilicity and binding affinity of compounds to target proteins .

Case Studies

  • Antiviral Activity : Some azetidinone derivatives have exhibited antiviral properties against various viruses, including influenza A . This suggests that this compound may also possess similar activities worth exploring.
  • In Vivo Studies : Preliminary in vivo studies on related compounds have indicated low toxicity profiles while maintaining efficacy against targeted diseases . Further research into this compound's pharmacokinetics and toxicity is necessary to establish its safety for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for preparing 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine?

The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring. A common approach includes:

  • Step 1 : Reacting 2-chloro-4-fluorobenzyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the azetidinylmethyl intermediate.
  • Step 2 : Introducing the pyridine moiety via nucleophilic substitution or coupling reactions. For example, coupling the azetidine intermediate with 4-hydroxypyridine using Mitsunobu conditions (DIAD, PPh3) .
  • Purification : Column chromatography or recrystallization is critical to isolate the target compound, with LC-MS or <sup>1</sup>H/<sup>13</sup>C NMR for validation .

Q. How can structural characterization of this compound be performed to confirm its identity?

Key analytical methods include:

  • X-ray crystallography : For definitive 3D structure determination. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR spectroscopy : <sup>19</sup>F NMR is particularly useful for tracking fluorine substituents, while <sup>1</sup>H/<sup>13</sup>C NMR resolves the azetidine and pyridine ring environments .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarities to known inhibitors (e.g., Met kinase inhibitors) .
  • Receptor binding studies : Radioligand displacement assays using GPCR or ion channel targets, given the azetidine-pyridine scaffold’s prevalence in neuroactive compounds .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

SAR strategies include:

  • Substituent variation : Modify the pyridine ring (e.g., add methyl, trifluoromethyl) or the chloro-fluorophenyl group to enhance potency or selectivity. For example, fluorination at the pyridine 3-position improved kinase inhibition in analogs .
  • Scaffold hopping : Replace azetidine with piperidine or pyrrolidine to assess ring size impact on target binding .
  • Pharmacophore modeling : Use computational tools (e.g., Schrödinger) to identify critical interaction sites and guide synthetic modifications .

Q. How should researchers address contradictory data in biological activity across similar compounds?

Contradictions often arise from:

  • Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
  • Solubility differences : Compare logP values and aqueous solubility (e.g., via shake-flask method) to correlate bioavailability with activity .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to assess if rapid degradation explains inconsistent in vitro/in vivo results .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Xenograft models : Implant human tumor cells (e.g., GTL-16) into immunodeficient mice to assess tumor growth inhibition. Oral administration routes are preferred for bioavailability studies .
  • Pharmacokinetic (PK) profiling : Measure plasma half-life, Cmax, and AUC via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve solubility .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in rodents during chronic dosing .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?

  • Co-crystallization with targets : Solve structures of the compound bound to enzymes (e.g., kinases) using synchrotron radiation. SHELX software refines electron density maps to confirm binding poses .
  • Molecular dynamics (MD) simulations : Validate crystallographic findings by simulating ligand-protein interactions over time (e.g., GROMACS) .

Methodological Notes

  • Data Reproducibility : Ensure reaction conditions (e.g., temperature, solvent) are rigorously documented. For example, azetidine ring formation is sensitive to moisture .
  • Analytical Cross-Validation : Combine NMR, HRMS, and X-ray data to avoid misassignment of stereochemistry or regiochemistry .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols .

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